![molecular formula C24H30N2O3S B3849517 ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3849517.png)
ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate
Overview
Description
Ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate, also known as EPPA, is a chemical compound that is widely used in scientific research. It is a piperidinecarboxylate derivative that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been shown to inhibit the activity of the NF-kappaB pathway, which is involved in inflammation and cell survival. It also activates the Nrf2 pathway, which is involved in antioxidant defense and cell survival. ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It also increases the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been found to protect against oxidative stress and reduce motor deficits in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
Ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate in lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate. One area of research is to further elucidate its mechanism of action and signaling pathways. Another area is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration route for ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate in clinical trials. Overall, ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has shown promising results in scientific research, and further studies are needed to fully explore its potential therapeutic applications.
Scientific Research Applications
Ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer research, ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been found to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(2-pyridin-4-ylsulfanylacetyl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-2-29-23(28)24(13-6-10-20-8-4-3-5-9-20)14-7-17-26(19-24)22(27)18-30-21-11-15-25-16-12-21/h3-5,8-9,11-12,15-16H,2,6-7,10,13-14,17-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQOBGLNZMXNCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CSC2=CC=NC=C2)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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